Author: BenchChem Technical Support Team. Date: January 2026
[2] WO2014127185A1 - FACTOR XIA INHIBITORS - Google Patents
Intermediate 1. 4-(4-methylpiperidin-1-yl)benzoic acid. To a solution of 4-fluorobenzoic acid (10 g, 71.37 mmol) in DMSO (100 mL) was added K2CO3 (29.5 g, 214.1 mmol) and 4-methylpiperidine (14.1 g, 142.7 mmol). The reaction mixture was stirred at 130 °C for 16 h. The reaction mixture was cooled to rt and diluted with water (200 mL). The solid precipitated was filtered, washed with water (2 x 50 mL) and dried under vacuum to afford 4-(4-methylpiperidin-1-yl)benzoic acid (12.5 g, 80percent yield) as a white solid. MS (ESI) m/z: 220.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 12.07 (s, 1H), 7.73 (d, J = 9.0 Hz, 2H), 6.89 (d, J = 9.1 Hz, 2H), 3.84 (d, J = 13.5 Hz, 2H), 2.87 (t, J = 11.9 Hz, 2H), 1.73 (d, J = 12.8 Hz, 2H), 1.50 (m, 1H), 1.20 (m, 2H), 0.92 (d, J = 6.4 Hz, 3H).
...
The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein.
...
The compounds of Formula I are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein, and as such may be useful in the treatment, inhibition or amelioration of one more disease states that could benefit from inhibition of Factor XIa or plasma kallikrein, including thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds of this invention could further be used in combination with other therapeutically effective agents, including but not limited to, other drugs useful for the treatment of thromboses, embolisms, hypercoagulability or fibrotic changes.
...
The present invention provides compounds of Formula (I) and pharmaceutical compositions comprising one or more said compounds, and methods for using said compounds for treating or preventing thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein.
4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID - ChemicalBook
4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID information, including chemical properties, structure, melting point, boiling point, density, formula, molecular weight, uses, prices, suppliers, SDS and more, available at Chemicalbook.
...
4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID.
...
4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID ... CAS No.
...
4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID Suppliers.
WO2016015593A1 - FACTOR XIA INHIBITORS - Google Patents
The present invention provides a compound of Formula (I) and pharmaceutical compositions comprising one or more said compounds, and methods for using said compounds for treating or preventing thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein.
...
The compounds of Formula I are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein, and as such may be useful in the treatment, inhibition or amelioration of one or more disease states that could benefit from inhibition of Factor XIa or plasma kallikrein, including thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds of this invention could further be used in combination with other therapeutically effective agents, including but not limited to, other drugs useful for the treatment of thromboses, embolisms, hypercoagulability or fibrotic changes.
...
The invention also includes compositions for inhibiting loss of blood platelets, inhibiting formation of blood platelet aggregates, inhibiting formation of fibrin, inhibiting thrombus formation, inhibiting embolus formation, and treating inflammatory disorders in a mammal, comprising a compound of the invention in a pharmaceutically acceptable carrier. These compositions may optionally include anticoagulants, antiplatelet agents, and thrombolytic agents. The compositions can be added to blood, blood products, or mammalian organs in order to effect the desired inhibitions.
...
Compounds of the invention are Factor XIa inhibitors and may have therapeutic value in, for example, preventing coronary artery disease. The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein. It will be understood that, as used herein, references to the compounds of structural Formula I and Formula Ia are meant to also include the pharmaceutically acceptable salts, and also salts that are not pharmaceutically acceptable when they are used as precursors to the free compounds or their pharmaceutically acceptable salts or in other synthetic manipulations.
4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2) - PubChemLite
4-(4-methylpiperidin-1-yl)benzoic acid.
...
Search. search icon. try. C10H14N2 · DUOANANYKYXIQY-UHFFFAOYSA-N · atrazine · CID 654809. 4-(4-methylpiperidin-1-yl)benzoic acid. Structural Information. Molecular Formula: C13H17NO2; SMILES: CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O; InChI: InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16); InChIKey: ZIFMYTNXBNDWLU-UHFFFAOYSA-N; Compound name: 4-(4-methylpiperidin-1-yl)benzoic acid; Related CIDs. CID 654809. 2D Structure. compound 2d structure. 1; Annotation Hits. 9; References. 18; Patents. 219.12593 Da; Monoisotopic Mass. 2.9; XlogP (predicted). Profile. Predicted Collision Cross Section. Adduct, m/z, Predicted CCS (Ų). [M+H]+, 220.13321, 149.9. [M+Na]+, 242.11515, 155.2. [M-H]-, 218.11865, 153.3. [M+NH4]+, 237.15975, 166.0. [M+K]+, 258.08909, 152.1. [M+H-H2O]+, 202.12319, 142.4. [M+HCOO]-, 264.12413, 167.1. [M+CH3COO]-, 278.13978, 186.5. [M+Na-2H]-, 240.10060, 152.4. [M]+, 219.12538, 145.3. [M]-, 219.12648, 145.3. m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. Literature stripe. literature stripe. Patent stripe. patents stripe. Copyright © Université du Luxembourg 2026. All rights reserved. logos unilu and lcsb.
...
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase.
...
PubChemLite - 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2)
Factor XIa inhibitors: A review of the patent literature - ResearchGate
surface area of this potent inhibitor compromised its pharmacokinetic profile. In general, the most frequently used P1 groups that fit into S1 pocket of FXIa are tranexamic. acid, 1-(4-chlorophenyl)-.
...
Abstract and Figures. Introduction: Anticoagulants are the mainstay for prevention and/or treatment of thrombotic disorders. Each clinically used anticoagulant is associated with significant adverse consequences, especially bleeding. Factor XIa (FXIa), a key factor involved in the amplification of procoagulation signal, has been suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. Areas covered: Our literature search uncovered dozens of industrial and academic patents on the discovery of novel FXIa/FXI inhibitors.
...
. Author manuscript; available in PMC 2017 January 01. ... . 2016 ; 26(3): 323–345. doi:10.1517/13543776.2016. 1154045. ... treat thrombosis. ... effects in specific patient populations such as cancer patients and pregnant women. ... without the risk of bleeding. ... . Author manuscript; available in PMC 2017 January 01. ... to develop effective and safe anticoagulants with limited risk of bleeding [9-12]. ... -terminal domain). ... heparin binding site) [13-15]. ... dimer [13–15]. .... ... . Author manuscript; available in PMC 2017 January 01. ... thrombin generation by sequential activation of FXI, FIX, FX, and prothrombin. ... hemostatic system.
...
Although many agents are in early discovery/development phases, the activity and safety of a few have been evaluated in various animal models and in humans. Expert opinion: FXIa is a promising drug target for development of effective anticoagulants with limited bleeding complications. Literature reveals a major trend in the number of patent applications over the last three years. These inhibitors exploit different approaches for target inhibition. Allosteric modulation of FXIa and biosynthetic inhibition of FXI are mechanistically unique.
...
-
""
-
"naturally occurring bromophenolic carbamates (clavatadines) 5 and 6 (Figure 4). This. report highlights more recent serious efforts toward this end by reviewing FXI/FXIa. ... "
-
"Phenylalanine derivatives: Several patent applications were filed by Bayer Pharma, Germany in 2015 introducing substituted phenylalanine derivatives as FXIa inhibitors for the. treatment and/or prophylaxis of diseases, in particular cardiovascular diseases, preferably. ... "
-
"IC50. values in the nanomolar range and submicromolar activity in APTT assay. Due to the. ... "
-
"IC50. of 22 nM. ... "
-
Al-Horani and Desai Page 5. Expert Opin Ther Pat.
Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC
Introduction: Anticoagulation without bleeding is an ideal goal in treating thrombosis, however, this goal has not been achieved. All current anticoagulants are associated with significant bleeding which limits their safe use. Genetic and pharmacological findings indicate that factor XIa is a key player in thrombosis, yet it is a relatively marginal one in hemostasis. Thus, factor XIa and its zymogen offer a unique opportunity to develop anticoagulants with low bleeding risk.
...
In related patents, it was found that replacing the methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety in inhibitor 1 with 1H-benzo[d]imidazole-5-carboxylic acid (inhibitor 3) maintained high potency toward FXIa and good selectivity over plasma kallikrein. Furthermore, it appears that the inhibition potency and selectivity were also retained following the bioisosteric replacement of the carboxylic acid group with fluorine atom as shown by inhibitor 4 ...
...
-
2.1. Small molecules
-
"In 2016, pyridine-N-oxide-containing molecules were claimed by Merck Co. to be FXIa inhibitors or dual inhibitors of FXIa and plasma kallikrein, and therefore, to be used singularly or in combination with other current anticoagulants to treat thromboses, embolisms, hypercoagulability, or fibrotic changes. ... "
-
In related patents, it was found that replacing the methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety in inhibitor 1 with 1H-benzo[d]imidazole-5-carboxylic acid (inhibitor 3) maintained high potency toward FXIa and good selectivity over plasma kallikrein.
...
The methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety in inhibitor 1 can also be replaced with 3-amino-1H-indazole-6-carboxamide as in inhibitor 5 which inhibited FXIa and plasma kallikrein with IC50 values of 0.9 and 25 nM, respectively. The pyridine-N-oxide can also be rigidified in the form of cyclopenta[b]pyridine-N-oxide (inhibitor 6) or in the form of 5,6,7,8-tetrahydroquinoline-N-oxide (inhibitor 7), both of which possessed nanomolar inhibition potency toward FXIa and potentially significant selectivity over plasma kallikrein.
...
2.1. 2. Oxopyridine-containing inhibitors and their derivatives. A series of patents by Bayer Pharma described 2-oxopyridine-containing molecules as inhibitors of human FXIa and plasma kallikrein. The inhibitors were claimed for treating and/or preventing thrombotic or thromboembolic diseases, edemas, and ophthalmological diseases [69–76]. Figure 5 provides examples from seven patents showing the chemical structures of 8 inhibitors with demonstrated inhibition potency toward FXIa and plasma kallikrein in the nanomolar range. Structural analysis revealed that the 2-oxopyridine moiety is always substituted at positions-1, −4, and −5.
Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC
Factor XIa (FXIa) is a serine protease homodimer that belongs to the intrinsic coagulation pathway. FXIa primarily catalyzes factor IX activation to factor IXa which subsequently activates factor X to factor Xa in the common coagulation pathway. Growing evidence suggests that FXIa plays an important role in thrombosis with a relatively limited contribution to hemostasis. Therefore, inhibitors targeting factor XI/XIa system have emerged as a paradigm-shifting strategy so as to develop a new generation of anticoagulants to effectively prevent and/or treat thromboembolic diseases without the life-threatening risk of internal bleeding.
...
These indications which focus on the prevention of arterial or venous thrombosis include: (1) prevention of cardiovascular events in patients with chronic kidney disease; (2) stroke prevention in atrial fibrillation patients at high bleeding risk; (3) prevention of thrombosis in patients with venous thromboembolism who are at an elevated risk of recurrent thrombosis upon discontinuation of anticoagulant therapy; (4) prevention of cardiovascular events in hemodialysis patients; (5) prevention of clotting in extracorporeal membrane oxygenation circuits; (6) prevention of thromboembolic events in patients with cardiac devices; and (7) prevention of stent thrombosis in acute coronary syndrome patients who need anticoagulant therapy in addition to antiplatelet therapy.
...
FXIIa subsequently activates FXI to FXIa and also releases vasodilatory bradykinin from HK. In the presence of Ca2+ ions, FXIa activates FIX to FIXa which subsequently activates factor X to produce FXa by the intrinsic tenase complex [1, 2, 5–7]. To achieve the ultimate goal of hemostasis, the activity of procoagulant enzymes in the coagulation process is regulated and in many cases inhibited by internal proteins (endogenous anticoagulants) including tissue factor pathway inhibitor (TFPI), activated protein C (APC), and antithrombin (AT). Specifically, TFPI inhibits FXa whereas APC degrades FVa and FVIIIa.
...
FXIa is a serine protease in the intrinsic pathway which gets activated by FXIIa and thrombin (in addition to auto-activation) and in turn activates FIX to FIXa. The intrinsic pathway is largely seen to amplify FXa and ultimately thrombin formation through feedback mechanisms, and therefore, to significantly contribute to thrombus formation. Likewise, FXa formation is also triggered by the intrinsic coagulation pathway, also known as the contact activation system. The intrinsic pathway involves factors VII, IX, XI, XII, prekallikrein, and high-molecular-weight kininogen (HK) as well as phospholipids and Ca2+ ions.
...
These groups included 1-aminobenzoic acid-4-yl, benzoic acid-3-yl, aniline-4-yl, 2-aminopyridine-5-yl, and methylcarbamate-4-yl. The most potent analogue in this series was (S)-inhibitor 70 (Figure 16) which has a Ki value of 6.3 nM and APTT EC1.5X of 2.6 μM. Replacement of the pyridine group in this inhibitor with pyridinone led to inhibitor 71 (Figure 16) which has a ...
Factor XIa inhibitors: A review of patent literature - PMC - PubMed Central
Introduction. Anticoagulants are the mainstay for prevention and/or treatment of thrombotic disorders. Each clinically used anticoagulant is associated with significant adverse consequences, especially bleeding. Factor XIa (FXIa), a key factor involved in the amplification of procoagulation signal, has been suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding.
...
Expert opinion. FXIa is a promising drug target for development of effective anticoagulants with limited bleeding complications. Literature reveals a major trend in the number of patent applications over the last three years. These inhibitors exploit different approaches for target inhibition. Allosteric modulation of FXIa and biosynthetic inhibition of FXI are mechanistically unique. Despite initial results in patients undergoing knee anthroplasty as with antisense oligonucleotides, major advances should be realized, particularly with respect to pharmacokinetics, for FXI/FXIa inhibitors to enter the clinic.
...
It did also prolong clotting time in APTT assay (ECx2 = 1 μM) but not in PT assay (ECx2 > 40 μM). The inhibitor also demonstrated in vivo dose-dependent antithrombotic efficacy in the rabbit arteriovenous-shunt thrombosis model (ID50 = 0.6 mg/kg + 1 mg/kg/hr). Bristol Myers Squibb also reported in more details about inhibitor 27 which had a FXIa Ki of 0.04 nM and an APTT ECX2 of 1.0 μM (Table 1). The inhibitor was highly selective (>100,000-fold) over FVIIa, FXa, FIXa, FXIIa, thrombin, trypsin, tissue kallikrein, chymotrypsin, tPA, urokinase, and APC. Yet, the inhibitor was not selective against plasma kallikrein (Ki = 7 nM).
...
Yet, the hydrophilicity and its large polar surface area of this potent inhibitor compromised its pharmacokinetic profile. In general, the most frequently used P1 groups that fit into S1 pocket of FXIa are tranexamic acid, 1-(4-chlorophenyl)-1H-tetrazole ...
...
Such contact activation further propagates thrombin generation by sequential activation of FXI, FIX, FX, and prothrombin. Importantly, thrombin can further activate FXI in a feedback mechanism. Thrombin also activates platelets, which can subsequently support FXI activation. FXI-dependent amplification of thrombin generation can indirectly regulate fibrinolysis by activating thrombin-activatable fibrinolysis inhibitor (TAFI) [18-20]. Therefore, FXI has a significant role in blood coagulation and thrombosis by interaction with multiple elements in the hemostatic system.
Factor XI and XIa inhibition: a new approach to anticoagulant therapy
(2024-05-14) Factor (F) XI or XIa inhibition has attracted interest due to the protection from thrombotic events and minimal bleeding tendency observed in FXI-deficient individuals. The prospect of uncoupling the management of thrombosis from the bleeding risk inadvertently associated with current therapy inspired the development of agents directed towards this step in the coagulation process. This review describes the physiological rationale behind FX